molecular formula C14H22N4O3 B12051493 Serine Hydrolase Inhibitor-17

Serine Hydrolase Inhibitor-17

Cat. No.: B12051493
M. Wt: 294.35 g/mol
InChI Key: SREDUUSCWDQNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serine Hydrolase Inhibitor-17 is a chemical compound designed to inhibit the activity of serine hydrolases. Serine hydrolases are a large and diverse class of enzymes that play crucial roles in various biological processes, including digestion, nervous system signaling, and inflammation. Inhibitors of serine hydrolases have significant potential in therapeutic applications, particularly in treating diseases such as Alzheimer’s, diabetes, and certain infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Serine Hydrolase Inhibitor-17 typically involves the reaction of tert-butyl 4-(1H-pyrazole-1-carbonyl)-1,4-diazepane-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Serine Hydrolase Inhibitor-17 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Serine Hydrolase Inhibitor-17 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the activity and inhibition of serine hydrolases in various chemical reactions.

    Biology: Helps in understanding the role of serine hydrolases in biological processes and their regulation.

    Medicine: Potential therapeutic applications in treating diseases such as Alzheimer’s, diabetes, and certain infections by inhibiting specific serine hydrolases.

    Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery .

Mechanism of Action

Serine Hydrolase Inhibitor-17 exerts its effects by covalently binding to the active site of serine hydrolases, thereby inhibiting their enzymatic activity. The compound targets the serine nucleophile in the active site, forming a stable covalent bond that prevents the enzyme from catalyzing its substrate. This inhibition can lead to significant changes in various biological processes, depending on the specific serine hydrolase targeted .

Comparison with Similar Compounds

Uniqueness: Serine Hydrolase Inhibitor-17 is unique in its specific structure and the particular serine hydrolases it targets. Its design allows for selective inhibition, making it a valuable tool in both research and therapeutic applications. Compared to other inhibitors, this compound may offer improved selectivity and potency .

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 4-(pyrazole-1-carbonyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-8-5-7-16(10-11-17)12(19)18-9-4-6-15-18/h4,6,9H,5,7-8,10-11H2,1-3H3

InChI Key

SREDUUSCWDQNQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)N2C=CC=N2

Origin of Product

United States

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